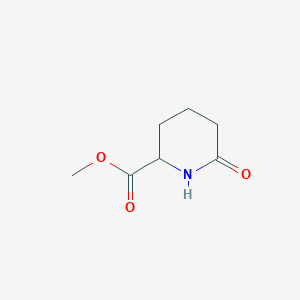

Methyl 6-oxopiperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQLYCSMIVXPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440642 | |

| Record name | 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111479-60-8 | |

| Record name | 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxopiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of Methyl 6-Oxopiperidine-2-carboxylate

Abstract

Methyl 6-oxopiperidine-2-carboxylate is a pivotal chiral building block in medicinal chemistry and natural product synthesis. Its constrained cyclic α-amino acid ester structure is a common feature in numerous bioactive molecules. This guide provides a comprehensive overview of the primary strategies for its enantioselective synthesis, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of four principal methodologies: asymmetric hydrogenation of prochiral precursors, organocatalytic annulations, biocatalytic kinetic resolution, and synthesis from the chiral pool. Each section offers a critical analysis of the approach, explaining the causality behind experimental choices and providing detailed, actionable protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral Piperidine Scaffolds

1.1 The Piperidine Moiety in Pharmaceuticals

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in pharmaceuticals and natural products. Its prevalence stems from its ability to act as a conformationally restricted scaffold that can present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. Furthermore, the basic nitrogen atom is often crucial for modulating physicochemical properties such as solubility and for forming key salt-bridge interactions with enzyme active sites.

1.2 Methyl 6-Oxopiperidine-2-carboxylate: A Key Chiral Building Block

Methyl (S)-6-oxopiperidine-2-carboxylate, and its enantiomer, are particularly valuable synthons. They are derivatives of pipecolic acid, a higher homologue of proline, and incorporate a lactam function which can act as a hydrogen bond donor/acceptor or be further functionalized. The stereocenter at the C2 position is critical for biological activity, making enantioselective synthesis not just an academic challenge but a practical necessity for the development of stereochemically pure active pharmaceutical ingredients (APIs).

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral Methyl 6-oxopiperidine-2-carboxylate can be approached from several distinct logical starting points. The choice of strategy often depends on factors such as the availability of starting materials, scalability, and the desired enantiomer. The four dominant strategies are:

-

Asymmetric Catalysis: Creating the stereocenter on a prochiral precursor, typically via hydrogenation of an unsaturated ring.

-

Organocatalysis: Using small chiral organic molecules to catalyze ring formation or functionalization.

-

Biocatalysis: Employing enzymes to resolve a racemic mixture of the final product.

-

Chiral Pool Synthesis: Starting with a naturally occurring enantiopure molecule, such as an amino acid, and converting it to the target.

Caption: Overview of major synthetic routes to the target molecule.

Asymmetric Hydrogenation of Prochiral Precursors

This "holy grail" approach creates the desired stereocenter with high atom economy by the direct addition of hydrogen across a double bond in a prochiral substrate. The success of this method hinges on the design of the chiral catalyst, typically a rhodium or ruthenium complex bearing a chiral phosphine ligand.[1]

3.1 Principle and Mechanism

The catalyst, featuring a chiral ligand, coordinates to the olefin face-selectively. This diastereomeric intermediate then undergoes oxidative addition of hydrogen, followed by migratory insertion and reductive elimination to release the chiral product and regenerate the catalyst. The ligand's structure creates a chiral pocket that dictates the facial selectivity of the hydrogenation.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

3.2 Substrate Synthesis

The necessary precursor, Methyl 6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate, can be synthesized via several routes, often involving the cyclization of a suitably functionalized glutamic acid derivative.

3.3 Detailed Experimental Protocol: Representative Asymmetric Hydrogenation

Step 1: Synthesis of Prochiral Substrate A robust method for creating cyclic enamines from keto esters provides a reliable entry to the substrate.

-

To a solution of dimethyl 2-oxoglutaconate (1 equiv.) in methanol is added a solution of aminoacetaldehyde dimethyl acetal (1.1 equiv.) in methanol.

-

The mixture is stirred at room temperature for 12 hours to form the enamine intermediate.

-

Sodium borohydride (1.5 equiv.) is added portion-wise at 0 °C, and the reaction is stirred for 4 hours.

-

The reaction is quenched with acetone, concentrated, and subjected to acidic workup (e.g., 1M HCl) to promote cyclization and lactam formation.

-

Purification by column chromatography yields the prochiral methyl 6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a pressure-resistant vial is charged with the prochiral substrate (100 mg, 1 equiv.), [Rh(COD)₂]BF₄ (1 mol%), and a suitable chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%).

-

Anhydrous, degassed methanol (5 mL) is added, and the vial is sealed.

-

The vial is placed in an autoclave, which is purged three times with nitrogen and then three times with hydrogen.

-

The autoclave is pressurized with H₂ gas (e.g., 10 bar) and stirred at 40 °C for 24 hours.

-

After safely venting the hydrogen, the solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl (R)-6-oxopiperidine-2-carboxylate.

-

Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free chiral organic molecules to induce enantioselectivity. For piperidine synthesis, chiral Brønsted acids like phosphoric acids are particularly effective.[2][3] These catalysts can activate imines towards nucleophilic attack in a highly controlled chiral environment.

4.1 Strategy: Asymmetric [4+2] Cycloaddition

A powerful organocatalytic strategy involves the formal [4+2] cycloaddition between an imino ester and a suitable diene component. Chiral phosphoric acids (CPAs) have emerged as premier catalysts for such transformations by activating the imine via hydrogen bonding.

4.2 Workflow: CPA-Catalyzed Synthesis

Caption: General workflow for an organocatalytic synthesis.

4.3 Representative Protocol

-

To a solution of methyl 2-iminoacetate (1.2 equiv.) in dichloromethane (0.1 M) is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).

-

A solution of a suitable 1-azadiene precursor (1 equiv.) is added, and the reaction mixture is stirred at room temperature.

-

The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is concentrated.

-

The crude product is purified directly by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine derivative.

Biocatalytic Methods: Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally benign route with often exquisite selectivity. For chiral esters, lipase-catalyzed kinetic resolution is a robust and scalable method.[4] The enzyme selectively hydrolyzes or acylates one enantiomer of a racemic mixture faster than the other, allowing for the separation of the two.

5.1 Principle of Kinetic Resolution

In a racemic mixture of the target ester, a lipase enzyme (e.g., Candida antarctica Lipase B, CAL-B, often immobilized as Novozym 435) will catalyze the acylation of the amine on one enantiomer at a much higher rate.[5][6] At ~50% conversion, one is left with the unreacted, enantiopure starting material and the acylated, opposite enantiomer, which can be separated chromatographically.

5.2 Detailed Experimental Protocol: Lipase-Mediated Resolution

Step 1: Synthesis of Racemic (±)-Methyl 6-oxopiperidine-2-carboxylate The racemic material can be prepared by standard methods, such as the Dieckmann condensation of a suitable amino diester followed by hydrolysis and decarboxylation, and subsequent esterification. A simpler route involves the cyclization of racemic 2-aminoadipic acid.[7]

Step 2: Enzymatic Kinetic Resolution

-

To a solution of (±)-Methyl 6-oxopiperidine-2-carboxylate (1.0 g, 1 equiv.) in tert-butyl methyl ether (TBME, 20 mL) is added Novozym 435 (100 mg, 10% w/w).

-

An acyl donor, such as ethyl acetate (3 equiv.), is added to the suspension.

-

The reaction mixture is stirred at 40 °C in an incubator shaker. The progress is monitored by taking aliquots and analyzing them by chiral HPLC.

-

The reaction is stopped when the conversion reaches approximately 50% (typically 24-48 hours).

-

The enzyme is filtered off (it can be washed and reused), and the solvent is evaporated.

-

The resulting mixture of unreacted (S)-ester and N-acetylated (R)-ester is separated by column chromatography to yield both enantiopure compounds.

Synthesis from the Chiral Pool

This classical approach leverages the inherent chirality of readily available natural products. L-aminoadipic acid, a derivative of lysine metabolism, is an ideal starting material for (S)-Methyl 6-oxopiperidine-2-carboxylate.[8]

6.1 Strategy: Cyclization of L-Aminoadipic Acid

The strategy involves the protection of the amino group, selective activation of the distal carboxylic acid, and subsequent intramolecular cyclization to form the lactam ring. A key challenge is achieving selective reaction at the δ-carboxyl group over the α-carboxyl group.

6.2 Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of the corresponding N-benzyl carboxylic acid.[9]

-

N-Protection: (S)-2-aminoadipic acid (1 equiv.) is dissolved in aqueous NaOH. Benzyl chloroformate (1.1 equiv.) is added, and the pH is maintained at ~9-10. After stirring, the mixture is acidified to yield N-Cbz-(S)-2-aminoadipic acid.

-

Esterification: The N-protected diacid is dissolved in methanol, and thionyl chloride (2.2 equiv.) is added dropwise at 0 °C. The reaction is refluxed for 4 hours. Evaporation of the solvent yields the dimethyl ester.

-

Selective Hydrolysis & Cyclization: The dimethyl ester is treated with one equivalent of LiOH in a THF/water mixture to selectively hydrolyze the α-methyl ester. The resulting monoacid is not isolated but is activated in situ (e.g., with EDC/HOBt) and heated to promote intramolecular amide bond formation.

-

Deprotection: The N-Cbz group is removed via catalytic hydrogenation (H₂, Pd/C) to yield the final product, (S)-Methyl 6-oxopiperidine-2-carboxylate.

Caption: Reaction scheme for chiral pool synthesis.

Comparative Analysis and Future Outlook

| Strategy | Advantages | Disadvantages | Typical ee |

| Asymmetric Hydrogenation | High atom economy; direct; often high turnover numbers. | Requires specialized high-pressure equipment; catalyst/ligand cost. | >95% |

| Organocatalysis | Metal-free; mild conditions; operationally simple. | Catalyst loading can be high; substrate scope can be limited. | 90-99% |

| Biocatalytic Resolution | Extremely high selectivity; mild, green conditions; reusable catalyst. | Theoretical maximum yield is 50%; requires separation of products. | >99% |

| Chiral Pool Synthesis | Absolute stereochemistry is guaranteed; well-established reactions. | Can involve multiple steps; protection/deprotection chemistry reduces efficiency. | >99% |

The field continues to evolve, with a strong emphasis on developing more efficient and sustainable catalytic methods. The development of novel organocatalysts and more robust enzymes for dynamic kinetic resolutions (which can overcome the 50% yield limit of standard resolutions) represents the next frontier in the synthesis of this and other valuable chiral building blocks.

References

-

Zhong, S., Nieger, M., Bihlmeier, A., Shi, M., & Bräse, S. (2014). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. Organic & Biomolecular Chemistry, 12(20), 3265-3270. [Link]

-

Zhong, S., Nieger, M., Bihlmeier, A., Shi, M., & Bräse, S. (2014). Asymmetric Organocatalytic Synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 Carboxylates. PubMed, 24733144. [Link]

-

Zhang, Z., Sakamoto, S., & Maruoka, K. (2020). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. Molecules, 25(17), 3959. [Link]

-

Wang, Z., Chen, D., Chang, J., Li, Y., Su, Y., Tang, P., & Chen, F. E. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

-

De Sousa, M., Tallon, S., & Connon, S. J. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 8(7), 886-891. [Link]

-

Sá, M. M. (2019). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Molecules, 24(18), 3322. [Link]

-

Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2098-o2100. [Link]

-

Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4648-4651. [Link]

-

Bailey, P. D., Londesbrough, D. J., Hancox, T. C., Heffernan, J. D., & Holmes, A. B. (2002). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels-Alder reaction. Chemical Communications, (1), 40-41. [Link]

-

Guagnini, F., Santandrea, E., & Ubiali, D. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(18), 4165. [Link]

-

Human Metabolome Database. (2014). 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). HMDB. [Link]

-

Forró, E., & Fülöp, F. (2007). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkat USA. [Link]

-

HLT, H., et al. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Tetrahedron Letters, 42(5), 893-895. [Link]

-

Gzella, A., et al. (2015). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. ResearchGate. [Link]

-

De Sousa, M., et al. (2019). Enzymatic kinetic resolution of 5 and 6. ResearchGate. [Link]

-

Zlatoidsky, P. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

Combinatorial Chemistry Review. (2020). Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids. Combinatorial Chemistry Review. [Link]

-

Gazzotti, M., et al. (2023). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. Beilstein Journal of Organic Chemistry, 19, 659-666. [Link]

-

ResearchGate. (2014). Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides. ResearchGate. [Link]

-

Kennedy, C. M., et al. (2021). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry, 19(3), 559-563. [Link]

-

Wang, C., et al. (2012). Kinetic Study of Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-oxopiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-oxopiperidine-2-carboxylate is a cyclic amino acid ester derivative that holds significance as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceuticals. The rigid conformation of the piperidine ring, combined with the reactivity of the ester and lactam functionalities, makes it a valuable synthon for creating complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 6-oxopiperidine-2-carboxylate. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from related structures, offering a comprehensive resource for researchers in the field.

Synthesis and Sample Preparation

Methyl 6-oxopiperidine-2-carboxylate can be synthesized through several routes, with a common method involving the cyclization of a linear amino ester precursor, such as the methyl ester of L-α-aminoadipic acid. One established method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, and subsequent esterification to yield the target compound.

For the acquisition of high-quality spectroscopic data, the sample must be of high purity. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. The choice of solvent for NMR analysis is critical, as it can influence the chemical shifts of labile protons, such as the amide N-H. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents. For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or in solution. Mass spectrometry is typically performed on a dilute solution of the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in methyl 6-oxopiperidine-2-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 6-oxopiperidine-2-carboxylate is expected to show distinct signals for the protons of the piperidine ring, the methyl ester, and the amide N-H. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent atoms and the dihedral angles between protons.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of purified methyl 6-oxopiperidine-2-carboxylate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.

Data Interpretation:

While the full experimental spectrum is not publicly available, a detailed analysis of expected chemical shifts can be made based on known data for similar structures, such as piperidones and pipecolic acid derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 6-oxopiperidine-2-carboxylate.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H-2 | 4.0 - 4.2 | dd | J = ~8, ~4 | The proton at the α-carbon to the ester and nitrogen is expected to be downfield due to the electron-withdrawing effects of both groups. |

| H-3 (ax) | 1.8 - 2.0 | m | ||

| H-3 (eq) | 2.1 - 2.3 | m | ||

| H-4 (ax) | 1.6 - 1.8 | m | ||

| H-4 (eq) | 1.9 - 2.1 | m | ||

| H-5 (ax) | 2.2 - 2.4 | m | ||

| H-5 (eq) | 2.4 - 2.6 | m | ||

| N-H | 6.0 - 7.5 | br s | The chemical shift of the amide proton is highly dependent on the solvent and concentration. It will typically appear as a broad singlet. | |

| O-CH₃ | 3.7 - 3.8 | s | The methyl ester protons will appear as a sharp singlet. |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, which is necessary to resolve the complex multiplets of the piperidine ring protons. The use of a standard deuterated solvent allows for locking the magnetic field frequency and provides an internal reference for chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

The number of scans will need to be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Interpretation:

The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups present.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 6-oxopiperidine-2-carboxylate.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 55 - 60 | The α-carbon to the ester and nitrogen is deshielded. |

| C-3 | 25 - 30 | |

| C-4 | 20 - 25 | |

| C-5 | 30 - 35 | |

| C-6 | 170 - 175 | The lactam carbonyl carbon is significantly downfield. |

| C=O (ester) | 170 - 175 | The ester carbonyl carbon is also in the downfield region. |

| O-CH₃ | 50 - 55 | The methyl ester carbon. |

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals, providing a self-validating structural elucidation.

Caption: Predicted primary fragmentation pathways in MS/MS.

Trustworthiness of Protocols: The described protocols for NMR, IR, and MS are standard procedures used in chemical analysis. Their reliability is ensured by proper instrument calibration, the use of high-purity samples and solvents, and appropriate data processing techniques. Cross-validation of data from these different spectroscopic methods provides a high degree of confidence in the structural assignment.

Conclusion

The spectroscopic data of methyl 6-oxopiperidine-2-carboxylate, as detailed in this guide, provide a comprehensive fingerprint for its identification and characterization. The combination of ¹H and ¹³C NMR offers a complete picture of the molecular structure, while IR spectroscopy confirms the presence of the key lactam and ester functional groups. Mass spectrometry provides the molecular weight and valuable fragmentation information for structural confirmation. By understanding and applying the principles and protocols outlined herein, researchers can confidently work with this important synthetic building block.

References

-

Human Metabolome Database (HMDB). 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).[Link]

-

PubChem. Methyl 6-oxopiperidine-2-carboxylate.[Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.

-

Royal Society of Chemistry. Supporting information for "cis-Methyl 2-(4-fluorophenyl)-6-oxo-1-propylpiperidine-3-carboxylate".[Link]

An In-depth Technical Guide to the Racemic Resolution of Methyl 6-oxopiperidine-2-carboxylate

Foreword: The Strategic Importance of Chiral Piperidines

The 6-oxopiperidine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] As with most pharmaceuticals, biological activity is intimately tied to stereochemistry; often, only one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to off-target effects.[3][4] Consequently, the efficient and scalable resolution of racemic intermediates like Methyl 6-oxopiperidine-2-carboxylate is not merely an academic exercise but a critical step in the drug development pipeline. This guide provides a deep dive into the principal methodologies for achieving this separation, grounded in mechanistic understanding and field-proven protocols. We will explore enzymatic kinetic resolution, classical diastereomeric salt formation, and modern chiral chromatography, offering both the "how" and the critical "why" behind each technique.

Enzymatic Kinetic Resolution: Harnessing Biocatalytic Precision

Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[5] In this process, the enzyme catalyzes a reaction on one enantiomer at a much higher rate than the other, allowing for the separation of a highly enriched product and the unreacted starting material.[5] For a substrate like Methyl 6-oxopiperidine-2-carboxylate, lipases are the biocatalysts of choice due to their proven efficacy in resolving cyclic amino esters.[6][7][8]

The Causality of Experimental Design

Why Lipases? Lipases, particularly Candida antarctica Lipase B (CALB), are exceptionally robust and versatile enzymes for organic synthesis.[9][10][11] They function efficiently in non-aqueous media, which is crucial for reactions involving organic esters, and exhibit high enantioselectivity (often expressed as the enantiomeric ratio, E > 100) for a broad range of substrates.[12][13] Immobilized forms, such as Novozym 435, offer significant process advantages, including enhanced stability and ease of recovery and reuse, which are critical for industrial applications.[12][14]

Why Transesterification? While enzymatic hydrolysis is an option, transesterification in an organic solvent using an acyl donor is often preferred. The key advantage lies in reaction equilibrium. Using an activated acyl donor like vinyl acetate makes the reaction effectively irreversible. The enzyme acylates one enantiomer of the substrate, and the vinyl alcohol co-product immediately tautomerizes to acetaldehyde, driving the reaction to completion.[13][15]

Visualizing the Enzymatic Workflow

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Field-Proven Protocol: EKR via Transesterification

This protocol describes the resolution of (±)-Methyl 6-oxopiperidine-2-carboxylate using Novozym 435.

1. Materials & Reagents:

-

(±)-Methyl 6-oxopiperidine-2-carboxylate (Substrate)

-

Novozym 435 (Candida antarctica Lipase B, immobilized)

-

Vinyl Acetate (Acyl Donor)

-

Methyl tert-butyl ether (MTBE), anhydrous (Solvent)

-

Orbital Shaker with temperature control

-

Chiral HPLC system for monitoring

2. Step-by-Step Methodology:

-

To a 100 mL flask, add (±)-Methyl 6-oxopiperidine-2-carboxylate (1.0 g, ~6.36 mmol) and 50 mL of anhydrous MTBE. Stir until fully dissolved.

-

Add vinyl acetate (1.1 g, ~12.8 mmol, 2.0 equivalents). The use of excess acyl donor ensures the reaction is not substrate-limited.

-

Add Novozym 435 (100 mg, 10% w/w of substrate). Enzyme loading is a critical parameter that balances reaction time and cost.

-

Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C.

-

Monitor the reaction progress by periodically taking aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

-

The reaction is typically stopped at or near 50% conversion to achieve the optimal balance of high e.e. for both the unreacted substrate and the acylated product.[5]

-

Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Separate the unreacted methyl ester from the acylated product using standard column chromatography on silica gel.

Expected Quantitative Data

| Parameter | Target Value | Rationale |

| Conversion | ~50% | Maximizes theoretical yield and e.e. for both product and remaining substrate. |

| e.e. (Substrate) | >95% | Indicates high selectivity of the enzyme for the other enantiomer. |

| e.e. (Product) | >95% | Confirms the high enantioselectivity of the enzymatic acylation. |

| E-Value | >200 | A high enantiomeric ratio signifies an excellent and synthetically useful resolution.[13] |

Diastereomeric Salt Formation: The Classical Approach

This foundational technique relies on converting a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility.[3][16] This difference allows for their separation by methods like fractional crystallization.[17][18] For this to work with our target molecule, the methyl ester must first be hydrolyzed to the free carboxylic acid.

The Causality of Experimental Design

Why Hydrolyze First? The ester group is not sufficiently acidic or basic to form a stable salt with a common resolving agent. Hydrolysis to the corresponding 6-oxopiperidine-2-carboxylic acid provides a carboxylic acid handle that can react with a chiral amine base to form diastereomeric ammonium carboxylate salts.

Choice of Resolving Agent: The selection of the resolving agent is crucial and often empirical.[19] For resolving a racemic acid, an enantiomerically pure chiral amine is required. A common and effective choice is (R)-(+)-1-Phenylethylamine due to its commercial availability and tendency to form highly crystalline salts.[18] Alternatively, chiral acids like dibenzoyl-L-tartaric acid are highly effective for resolving piperidine derivatives, including nipecotate esters.[20] The principle remains the same: the formation of diastereomeric salts with differential solubility.

Visualizing the Diastereomeric Salt Formation Workflow

Caption: Workflow for Resolution by Diastereomeric Salt Formation.

Field-Proven Protocol: Resolution via Fractional Crystallization

This protocol is a representative procedure and may require optimization of solvents and crystallization conditions.

1. Materials & Reagents:

-

(±)-Methyl 6-oxopiperidine-2-carboxylate

-

Lithium Hydroxide (LiOH)

-

(R)-(+)-1-Phenylethylamine (Resolving Agent)

-

Methanol (Solvent)

-

Hydrochloric Acid (HCl), 2M

-

Diethyl Ether

2. Step-by-Step Methodology:

-

Hydrolysis: Dissolve (±)-Methyl 6-oxopiperidine-2-carboxylate (5.0 g) in a mixture of THF/water. Add LiOH (1.1 eq.) and stir at room temperature until TLC/LC-MS indicates complete consumption of the starting ester. Acidify the mixture carefully with 1M HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and evaporate to yield the racemic carboxylic acid.

-

Salt Formation: Dissolve the racemic 6-oxopiperidine-2-carboxylic acid in warm methanol (e.g., 50 mL). In a separate flask, dissolve an equimolar amount of (R)-(+)-1-Phenylethylamine in a minimal amount of methanol.

-

Slowly add the amine solution to the acid solution with stirring. The mixture will likely exotherm.[17]

-

Crystallization: Allow the solution to cool slowly to room temperature, then let it stand undisturbed for 24 hours to promote the crystallization of the less soluble diastereomeric salt.[17] Seeding with a small crystal, if available, can be beneficial.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[17]

-

Liberation of Enantiomer: Suspend the collected crystals in water and add 2M HCl with stirring until the pH is ~1-2. This protonates the carboxylate and the resolving agent.

-

Extract the aqueous layer with diethyl ether multiple times to remove the protonated phenylethylamine. The desired enantiomerically enriched carboxylic acid remains in the aqueous layer.

-

The enantiomerically enriched acid can then be isolated or re-esterified back to the methyl ester if required. The optical purity should be assessed by chiral HPLC.

Chiral Chromatography: The Direct Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers.[21][22] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.[23]

The Causality of Method Development

CSP Selection: The choice of CSP is the most critical factor. For a molecule like Methyl 6-oxopiperidine-2-carboxylate, which contains a hydrogen-bond donor (amide N-H), a hydrogen-bond acceptor (ester and amide carbonyls), and a polar structure, polysaccharide-based CSPs are an excellent starting point.[21] Columns with coated or immobilized derivatives of amylose and cellulose (e.g., Chiralpak® IA/IB/IC or Chiralcel® OD/OJ) offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[24][25]

Mobile Phase Optimization:

-

Mode: Normal phase (e.g., Hexane/Alcohol) or Polar Organic Mode (e.g., Acetonitrile/Alcohol) often provide superior selectivity on polysaccharide CSPs compared to reversed-phase.[24][26]

-

Additives: The analyte possesses both weakly acidic (amide N-H) and basic characteristics. Small amounts of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) or a basic modifier (e.g., 0.1% Diethylamine, DEA) in the mobile phase are often essential to suppress unwanted ionic interactions with the silica support and achieve sharp, symmetrical peaks.[23] The choice between an acidic or basic additive depends on which provides better peak shape and resolution.

Visualizing the Chiral HPLC Method Development Logic

Caption: Logical workflow for chiral HPLC method development.

Field-Proven Protocol: Analytical & Preparative Chiral HPLC

This protocol provides a starting point for the separation of (±)-Methyl 6-oxopiperidine-2-carboxylate.

1. Instrumentation & Columns:

-

HPLC System with UV Detector

-

Analytical Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

-

Semi-Preparative Column: Chiralpak® IA (10 x 250 mm, 5 µm)[23]

2. Analytical Method Protocol:

-

Mobile Phase: Hexane / Ethanol / DEA (80:20:0.1, v/v/v). The ratio may require optimization (e.g., trying 90:10 or 70:30) to improve resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the racemic compound in the mobile phase at a concentration of ~1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample and record the chromatogram. Calculate the retention factors (k), selectivity (α), and resolution (Rs). A resolution of Rs > 1.5 is desired for baseline separation.

3. Semi-Preparative Scale-Up Protocol:

-

Mobile Phase: Use the optimized mobile phase from the analytical method.

-

Flow Rate: Scale the flow rate geometrically based on the column cross-sectional area. For a 10 mm ID column, a starting flow rate would be approximately 4.7 mL/min.

-

Sample Preparation: Prepare a more concentrated solution of the racemate (~10-20 mg/mL) in the mobile phase.

-

Injection: Perform stacked injections to maximize throughput, collecting the fractions corresponding to each enantiomer.

-

Post-Processing: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure.

Expected Chromatographic Data

| Parameter | Symbol | Typical Value | Significance |

| Retention Time 1 | t_R1 | e.g., 8.5 min | Elution time of the first enantiomer. |

| Retention Time 2 | t_R2 | e.g., 10.2 min | Elution time of the second enantiomer. |

| Selectivity Factor | α | > 1.2 | Measures the separation between the two peaks; higher is better.[25] |

| Resolution Factor | Rs | > 1.5 | Quantifies the degree of separation; >1.5 indicates baseline resolution.[26] |

Conclusion

The resolution of Methyl 6-oxopiperidine-2-carboxylate is a solvable and critical challenge in chiral synthesis. The choice of method—enzymatic, classical crystallization, or chromatographic—depends on factors such as scale, required purity, cost, and available equipment. Enzymatic resolution offers an elegant and "green" approach suitable for large-scale synthesis. Diastereomeric salt formation, while labor-intensive, is a robust and cost-effective classical method. Finally, chiral HPLC provides a direct and highly effective route for both analytical-scale purity checks and preparative-scale isolation, albeit at a higher cost for consumables and instrumentation. A thorough understanding of the principles behind each technique empowers the research scientist to select and optimize the most appropriate strategy for their specific drug development program.

References

-

Gotor-Fernández, V., Busto, E., & Gotor, V. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

-

Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

-

Yadav, G. D., & Devendran, S. (2019). Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. ACS Omega, 4(7), 12345-12354. [Link]

-

Sharma, P., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]

-

McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

-

Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-126. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

-

Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

-

Chemistry LibreTexts. (2023). 8.1: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Martín-Matute, B., & Bäckvall, J. E. (2003). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 68(22), 8547-8554. [Link]

-

Rios-Lombardía, N., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3345. [Link]

-

de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29727-29754. [Link]

-

PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Patent US-7786306-B2. [Link]

-

Kamal, A., et al. (2006). Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry, 17(5), 803-808. [Link]

-

Galarneau, A., et al. (2022). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au, 2(3), 209-221. [Link]

-

Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

-

Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]

- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

-

Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]

-

Lindner, W., & Lämmerhofer, M. (2001). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Biochemical and Biophysical Methods, 48(2), 149-165. [Link]

-

Hausch, F., et al. (2016). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Medicinal Chemistry Research, 25(8), 1541-1554. [Link]

-

PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. CID 3014237. [Link]

-

ResearchGate. (n.d.). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. [Link]

-

Patel, R. N., et al. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Journal of Molecular Catalysis B: Enzymatic, 15(1-6), 113-126. [Link]

-

Ferretti, R., et al. (2016). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 130, 34-51. [Link]

-

Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. [Link]

-

Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6). [Link]

- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.

-

Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]

-

Pierobon, M., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2465. [Link]

-

Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Molecules, 15(9), 6588-6597. [Link]

-

Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588-6597. [Link]

-

ResearchGate. (n.d.). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ole.uff.br [ole.uff.br]

- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dc.engconfintl.org [dc.engconfintl.org]

- 11. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 19. Chiral resolution - Wikipedia [en.wikipedia.org]

- 20. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. phx.phenomenex.com [phx.phenomenex.com]

- 23. mdpi.com [mdpi.com]

- 24. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 6-Oxopiperidine-2-Carboxylate Derivatives

Introduction: The Privileged Piperidine Scaffold and the Promise of its Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs and biologically active compounds. The piperidine scaffold is a quintessential example of such a "privileged structure".[1] Its prevalence is not a matter of coincidence but a testament to its ideal combination of conformational flexibility, metabolic stability, and its capacity to present substituents in precise three-dimensional orientations for optimal target engagement.[1][2] The piperidine ring is a core component in a multitude of pharmaceuticals, spanning therapeutic areas from oncology and virology to neurodegenerative diseases.[2][3][4]

This guide focuses on a specific, synthetically accessible, and highly versatile subset: derivatives of the Methyl 6-oxopiperidine-2-carboxylate core. This scaffold serves as an excellent starting point for generating diverse chemical libraries. The lactam function and the ester group provide reactive handles for a wide array of chemical modifications, allowing for the systematic exploration of chemical space to uncover novel biological activities.

As a Senior Application Scientist, my objective is not merely to present a list of protocols but to provide a strategic framework for the biological evaluation of these derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that explains the causality behind experimental choices, ensures the trustworthiness of the data through self-validating protocols, and is grounded in authoritative scientific principles. We will journey from the initial high-throughput screens designed to cast a wide net, through the crucial hit validation stages, and into the more focused secondary assays that characterize the mode of action of the most promising compounds.

The Screening Cascade: A Strategic Approach to Hit Identification

A successful screening campaign is not a single experiment but a multi-tiered, logical progression designed to efficiently identify and validate true hits while systematically eliminating false positives and compounds with undesirable properties. This "screening cascade" approach maximizes the use of resources by employing broader, faster assays at the beginning and progressing to more complex, lower-throughput assays only for the most promising candidates.

Caption: The tiered screening cascade for hit identification and validation.

Tier 1: Foundational Cytotoxicity Screening

The indispensable first step in evaluating any new chemical entity library is to assess its effect on cell viability.[5] This foundational screen serves two primary purposes:

-

Identify Potentially Anticancer Compounds: Derivatives that exhibit potent cytotoxicity against cancer cell lines are themselves of interest.[1]

-

Establish Concentration Ranges: For all other assays, it is critical to know the concentration at which a compound begins to exert non-specific toxic effects, allowing researchers to perform subsequent experiments in a non-toxic concentration window.

The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[8]

Protocol 1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.[7]

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[6][7]

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.[5] Include a "vehicle control" (DMSO only) and a "no-cell" blank control.

-

Incubation: Incubate the plates for a standard exposure time, typically 48 hours, at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Gently agitate the plate for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).[5][8]

Data Presentation:

Summarize the results in a table to compare the potency of different derivatives across multiple cell lines. Including a non-cancerous cell line (e.g., HEK293) allows for the calculation of a Selectivity Index (SI), a crucial parameter in early drug discovery.[6][7]

| Derivative ID | Cancer Cell Line (IC50 in µM) | Normal Cell Line (IC50 in µM) | Selectivity Index (SI) |

| MCF-7 (Breast) | HEK293 (Kidney) | (IC50 Normal Cell / IC50 Cancer Cell) | |

| M6OPC-001 | 8.4 ± 0.9 | > 100 | > 11.9 |

| M6OPC-002 | 25.1 ± 2.3 | 80.5 ± 7.1 | 3.2 |

| M6OPC-003 | > 100 | > 100 | N/A |

| Doxorubicin (Control) | 0.9 ± 0.1 | 5.2 ± 0.6 | 5.8 |

Table 1: Hypothetical cytotoxicity and selectivity data for M6OPC derivatives.

Tier 2: Targeted Screens - Enzyme Inhibition and Receptor Binding

Once the general toxicity profile is established, the screening can proceed to more specific biological targets. The piperidine scaffold is a common feature in compounds designed to interact with enzymes and cell surface receptors.[3][9][10]

Screening for Enzyme Inhibitors

Enzymes are critical drug targets for a multitude of diseases.[11] High-throughput screening (HTS) campaigns are frequently employed to identify novel enzyme inhibitors from large compound libraries.[12][13] A typical approach involves a fluorescence-based assay where enzyme activity generates a fluorescent signal; an inhibitor reduces this signal.

Caption: Mechanism of competitive enzyme inhibition.

Protocol 2: General Fluorescence-Based Enzyme Inhibition Assay

Principle: This protocol describes a competitive assay to identify compounds that inhibit a target enzyme. The enzyme's activity on a specific substrate produces a fluorescent product. The inhibitory activity of a test compound is determined by measuring the reduction in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a solution of the target enzyme, a solution of the fluorogenic substrate, and a known inhibitor to serve as a positive control.

-

Compound Plating: In a 384-well assay plate, add the M6OPC derivatives to the desired final concentration (for a primary screen, a single concentration, e.g., 10 µM, is often used). Include vehicle controls (DMSO) and positive controls (known inhibitor).

-

Enzyme Addition: Add the enzyme solution to all wells except for the "no-enzyme" blanks. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths kinetically over a set period (e.g., 60 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data to controls:

-

0% inhibition = Vehicle Control (DMSO)

-

100% inhibition = No-Enzyme Control or potent inhibitor control.

-

-

Calculate the Percent Inhibition for each derivative.

-

For hits from the primary screen, repeat the assay with a serial dilution of the compound to determine the IC50 value.

-

Screening for Receptor Binding

Receptor binding assays are fundamental for discovering compounds that interact with cell surface or intracellular receptors.[14] A common and robust method is the competitive radioligand binding assay, which measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor.[15][16]

Protocol 3: Competitive Radioligand Receptor Binding Assay

Principle: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radioligand.[15] The assay is performed with a fixed concentration of radioligand and receptor, and varying concentrations of the unlabeled test compound. A reduction in measured radioactivity indicates displacement of the radioligand by the test compound.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or from tissue known to be rich in the receptor.[17]

-

Assay Setup: In a 96-well filter plate, combine the following in order:

-

Assay Buffer

-

Test compound (M6OPC derivative) at various concentrations or vehicle (for total binding).

-

A high concentration of a known non-radioactive ligand (for defining non-specific binding).

-

Radioligand (e.g., ³H-labeled) at a concentration at or below its dissociation constant (Kd).[18]

-

Receptor-containing cell membranes.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation if the Kd of the radioligand is known.

-

Conclusion and Forward Outlook

This guide provides a foundational, technically grounded framework for the systematic biological screening of Methyl 6-oxopiperidine-2-carboxylate derivatives. By employing a strategic, tiered cascade—beginning with broad cytotoxicity profiling and progressing to specific enzyme and receptor-based assays—researchers can efficiently navigate the complex path from a chemical library to validated lead candidates.

The key to success lies not in the blind application of protocols but in understanding the rationale behind each experimental choice. Why is a selectivity index important? Why is the radioligand concentration critical in a binding assay? Answering these questions elevates the process from mere data collection to true scientific inquiry. The protocols and workflows detailed herein are designed to be self-validating through the rigorous use of controls, ensuring the integrity and trustworthiness of the generated data. The derivatives of the 6-oxopiperidine-2-carboxylate scaffold hold significant potential, and a methodologically sound screening approach is the essential first step in unlocking their therapeutic promise.

References

- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Creative Enzymes. Inhibitor Screening and Design.

- PubMed. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.

- PubMed Central (PMC). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.

- Frontiers.

- International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Encyclopedia.pub.

- MDPI.

- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Labome. Receptor-Ligand Binding Assays.

- PubMed. High-Throughput Screening for the Discovery of Enzyme Inhibitors.

- National Center for Biotechnology Information (NCBI). Receptor Binding Assays for HTS and Drug Discovery.

- ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry.

- PubMed Central (PMC). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.

- PubMed Central (PMC). SIGMA RECEPTOR BINDING ASSAYS.

- Millipore Sigma.

- International Union of Crystallography.

- Gifford Bioscience. About Ligand Binding Assays.

- Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.

- IJTSRD. 141 Preparation and Biological Screening of Novel Heterocyclic Compounds.

- Der Pharma Chemica. Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.

- PubMed Central (PMC). Heterocycles in Medicinal Chemistry.

- CymitQuimica. 6-Oxo-piperidine-2-carboxylicacid.

- Sigma-Aldrich. (S)-6-Oxo-2-piperidinecarboxylic acid.

- Biosynth. 6-Methyl-2-oxopiperidine-3-carboxylic acids.

- Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibitor Screening and Design [creative-enzymes.com]

- 10. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergent Role of Methyl 6-oxopiperidine-2-carboxylate as a Constrained Amino Acid Analog in Peptidomimetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. Constraining the conformational flexibility of peptides is a well-established strategy to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to its biological target. This guide delves into the synthesis, incorporation, and application of Methyl 6-oxopiperidine-2-carboxylate, a lactam-constrained cyclic amino acid analog. By examining the underlying principles of conformational constraint and providing a technical framework for its use, this document serves as a comprehensive resource for scientists seeking to leverage this powerful tool in the development of next-generation peptide therapeutics.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are exquisite signaling molecules, offering high potency and selectivity due to their specific interactions with biological targets. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability due to proteolytic degradation and a high degree of conformational flexibility, which can lead to off-target effects and reduced binding affinity.

Constrained amino acid analogs are non-proteinogenic building blocks designed to restrict the rotational freedom of the peptide backbone or side chains. By incorporating these analogs, such as Methyl 6-oxopiperidine-2-carboxylate, into a peptide sequence, it is possible to:

-

Stabilize Secondary Structures: Promote the formation of specific secondary structures like α-helices and β-turns, which are often crucial for biological recognition.[1]

-

Enhance Receptor Affinity and Selectivity: By locking the peptide into a conformation that is complementary to the target's binding site, binding affinity can be significantly increased.

-

Improve Metabolic Stability: The non-natural lactam structure can confer resistance to enzymatic degradation by proteases.[2]

-

Increase Bioavailability: By improving stability and in some cases, membrane permeability, the overall pharmacokinetic profile of the peptide can be enhanced.

Methyl 6-oxopiperidine-2-carboxylate, a cyclic analog of glutamic acid, introduces a rigid piperidone ring into the peptide backbone. This lactam structure serves as a potent conformational constraint, influencing the local and global topography of the peptide.

Synthesis of the Core Moiety: Methyl 6-oxopiperidine-2-carboxylate

The synthesis of 6-oxopiperidine-2-carboxylate derivatives often proceeds from acyclic precursors. A plausible and referenced approach for related structures involves the use of meso dimethyl-α,α′-dibromoadipate as a starting material.[3] The synthesis of the core building block for peptide synthesis, the Fmoc-protected 6-oxopiperidine-2-carboxylic acid, is a critical prerequisite for its incorporation into peptide sequences.

Conceptual Synthetic Pathway

A general strategy for synthesizing the Fmoc-protected building block is outlined below. This pathway is based on established methods for creating similar lactam structures and preparing amino acids for solid-phase peptide synthesis (SPPS).

Caption: Conceptual workflow for the synthesis of the Fmoc-protected building block.

Detailed Experimental Protocol: A Representative Synthesis of a Related Structure

Starting Materials:

-

meso dimethyl-α,α′-dibromoadipate

-

Sodium azide

-

An acetylenic compound for cycloaddition

-

Palladium on carbon (Pd/C) for hydrogenation

Procedure:

-

Azide Formation: React meso dimethyl-α,α′-dibromoadipate with an acetylenic compound in a 1,3-dipolar cycloaddition to form an α-azido-α′-bromoadipate intermediate.

-

Lactam Formation: The resulting intermediate is reacted with sodium azide, followed by a Pd/C-catalyzed hydrogenation. This reductive cyclization step forms the 6-oxopiperidine ring.

-

Purification: The crude product is purified using column chromatography to yield the desired methyl 6-oxopiperidine-2-carboxylate derivative.

This procedure highlights a key strategy for forming the lactam ring from an acyclic precursor. For the synthesis of the unprotected Methyl 6-oxopiperidine-2-carboxylate, a similar reductive cyclization of an appropriate azido-ester precursor would be employed. Subsequent hydrolysis of the methyl ester and protection of the secondary amine with an Fmoc group would yield the final building block for SPPS.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Methyl 6-oxopiperidine-2-carboxylate into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4][5] The key is the use of the pre-synthesized Fmoc-protected 6-oxopiperidine-2-carboxylic acid.

Caption: Standard SPPS cycle for incorporating the constrained amino acid analog.

Detailed Experimental Protocol: SPPS

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-6-oxopiperidine-2-carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat. Wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, pre-activate a 4-fold molar excess of Fmoc-6-oxopiperidine-2-carboxylic acid with a 3.9-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Biological Impact of Lactam-Constrained Peptides

The incorporation of lactam constraints, such as the 6-oxopiperidine-2-carboxylate moiety, has proven to be a successful strategy in developing potent and stable peptide therapeutics. While specific examples for the methyl ester are limited in published literature, the broader class of lactam-bridged peptides provides compelling evidence of their utility.

Case Study: Lactam-Constrained Bombesin Analogs

Bombesin is a peptide hormone that regulates gastrointestinal functions and has been implicated in tumor growth. Researchers have synthesized analogs of bombesin incorporating a seven-membered lactam ring as a dipeptide mimic.[6]

-

Biological Target: Gastrin-releasing peptide (GRP) receptor.

-

Modification: Replacement of a dipeptide unit with a lactam-based constraint.

-

Results: The constrained analog (compound 11) exhibited high binding affinity to GRP receptors on both rat pancreatic acini (Ki = 1.7 nM) and Swiss 3T3 cells (Ki = 1.0 nM).[6] Further modifications to the C-terminus of these constrained analogs led to the development of potent antagonists.[6]

This case study demonstrates that the conformational rigidity imposed by the lactam ring can lead to high-affinity ligands and provides a template for converting agonists to antagonists.

Case Study: PTPRJ Agonist Peptides

Protein tyrosine phosphatase receptor type J (PTPRJ) is a tumor suppressor. A disulfide-bridged nonapeptide was identified as a PTPRJ agonist, but its stability was a concern. Replacing the disulfide bridge with a more stable lactam bridge resulted in analogs with improved properties.[2]

-

Biological Target: PTPRJ.

-

Modification: Replacement of a disulfide bridge with a lactam bridge.

-

Results: The lactam-constrained analogs showed higher activity and greater stability compared to the parent disulfide-bridged peptide.[2]

This highlights the advantage of lactam constraints in improving the drug-like properties of peptide leads.

Table 1: Representative Biological Data for Lactam-Constrained Peptides

| Peptide Analog | Target | Constraint Type | Key Finding | Reference |

| Bombesin Analog (11) | GRP Receptor | 7-membered lactam | High affinity agonist (Ki = 1.0-1.7 nM) | [6] |

| Bombesin Analog (17) | GRP Receptor | 7-membered lactam | Potent antagonist (Ki = 0.5 nM) | [6] |

| PTPRJ-19 Analog | PTPRJ | Lactam Bridge | Higher activity and stability than disulfide parent | [2] |

Conformational Analysis of Constrained Peptides

To validate the structural effects of incorporating Methyl 6-oxopiperidine-2-carboxylate, a combination of spectroscopic and computational methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. Key NMR experiments include:

-

1D ¹H NMR: To observe the chemical shifts of protons, which are sensitive to the local electronic environment and conformation.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-